Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate. This reaction proceeds under controlled conditions to yield the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives, such as:
- 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one .
- Various pyrimidinylquinoxalines .
Uniqueness
Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Biological Activity
Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a cyclohexyl group and an ethoxyphenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent studies.
Property | Value |
---|---|
Molecular Formula | C20H26N2O4 |
Molecular Weight | 342.43 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C20H26N2O4/c1-3-14-9-11-15(12-10-14)18-17(13(2)21-20(24)22-18)19(23)25-16-7-5-4-6-8-16/h9-12,16,18H,3-8H2,1-2H3,(H2,21,22,24) |
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of cyclohexanone with ethyl acetoacetate followed by cyclization with urea or thiourea. This synthetic route allows for the formation of the tetrahydropyrimidine ring structure essential for its biological activity .
Antimicrobial Activity
Recent studies have indicated that cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For example:
- MIC Values : Compounds derived from this structure showed minimum inhibitory concentration (MIC) values lower than standard antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research highlights the compound's potential as an anticancer agent:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it has been reported to act as an inhibitor of epidermal growth factor receptor (EGFR) signaling pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects:
- In vitro Studies : Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl derivatives were shown to reduce pro-inflammatory cytokines in cell cultures. This suggests a potential application in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antibacterial activity of various pyrimidine derivatives and found that those containing the cyclohexyl and ethoxyphenyl substitutions exhibited enhanced activity against Gram-positive bacteria .
- Anticancer Activity Assessment : Another research article reported that compounds similar to cyclohexyl 4-(4-ethoxyphenyl)-6-methyl showed promising results in inhibiting tumor growth in animal models by targeting specific cancer pathways .
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a significant reduction in inflammatory markers compared to control groups .
Properties
IUPAC Name |
cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-25-15-11-9-14(10-12-15)18-17(13(2)21-20(24)22-18)19(23)26-16-7-5-4-6-8-16/h9-12,16,18H,3-8H2,1-2H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSXBDDZHSOZON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385491 | |
Record name | AC1MDHGT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5244-80-4 | |
Record name | AC1MDHGT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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